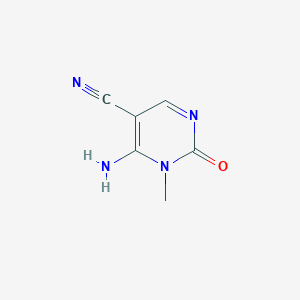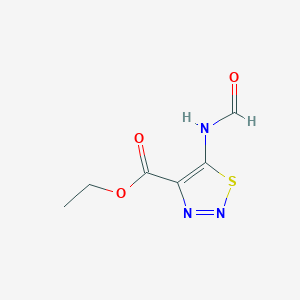
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol is a chemical compound belonging to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a methyl group at the 4-position and an ethanol group at the 3-position of the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Preparation Methods
The synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of viral or bacterial DNA. The oxadiazole ring’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol can be compared with other oxadiazole derivatives, such as:
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: Similar in structure but with an amine group instead of an ethanol group.
5-Methyl-1,3,4-oxadiazole: A different regioisomer with distinct chemical properties.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A combination of oxadiazole and furazan rings, used in energetic materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanol |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(4(2)8)7-9-6-3/h4,8H,1-2H3 |
InChI Key |
GXPHDIFFQSPPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


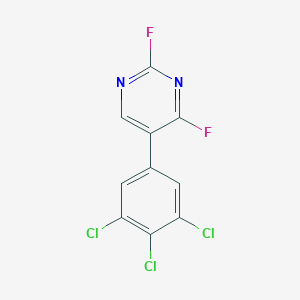
![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
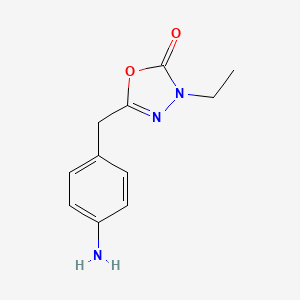
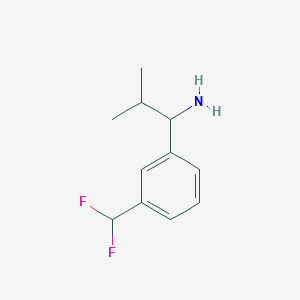
![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
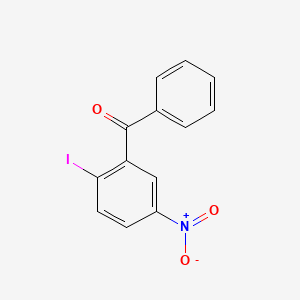
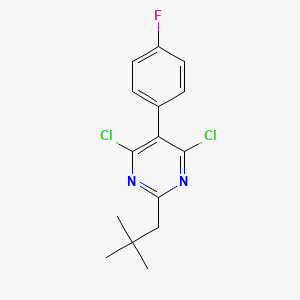
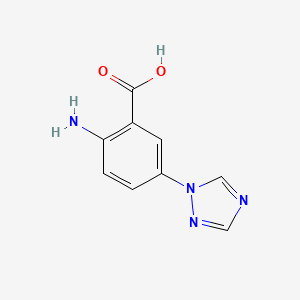
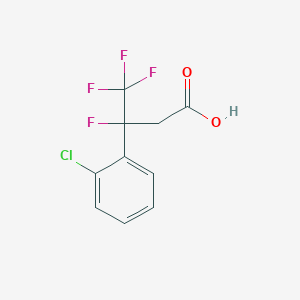
![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)
